molecular formula C19H18ClN3O4 B2771868 N-(3-chlorophenyl)-3-nitro-N-(piperidine-1-carbonyl)benzamide CAS No. 899755-61-4

N-(3-chlorophenyl)-3-nitro-N-(piperidine-1-carbonyl)benzamide

Cat. No.: B2771868
CAS No.: 899755-61-4
M. Wt: 387.82
InChI Key: XSDVOBIANZDIFN-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-nitro-N-(piperidine-1-carbonyl)benzamide: is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 3-chlorophenyl group and a 3-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-3-nitro-N-(piperidine-1-carbonyl)benzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the 3-Chlorophenyl Group: This step involves the reaction of the piperidine ring with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the 3-Nitrobenzoyl Group: The final step involves the acylation of the intermediate with 3-nitrobenzoyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using hydrogenation to yield the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed:

    Reduction: N-(3-aminophenyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide.

    Substitution: Products depend on the nucleophile used, such as N-(3-hydroxyphenyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in the development of new therapeutic agents.
  • Explored for its activity against certain diseases or conditions.

Industry:

  • Used in the development of new materials with specific properties.
  • Potential applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-nitro-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-3-nitro-N-(piperidine-1-carbonyl)benzamide can be compared with other piperidine derivatives, such as N-(3-chlorophenyl)piperidine-1-carboxamide and N-(3-nitrobenzoyl)piperidine-1-carboxamide.

Uniqueness:

  • The presence of both the 3-chlorophenyl and 3-nitrobenzoyl groups in the same molecule imparts unique chemical and biological properties.
  • The combination of these functional groups may enhance the compound’s reactivity and potential applications compared to similar compounds with only one of these groups.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c20-15-7-5-8-16(13-15)22(19(25)21-10-2-1-3-11-21)18(24)14-6-4-9-17(12-14)23(26)27/h4-9,12-13H,1-3,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDVOBIANZDIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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